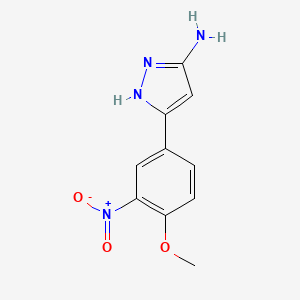
5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine typically involves the nitration of pyrazole derivatives. One common method starts with the nitration of pyrazole using mixed acid (a combination of nitric acid and sulfuric acid) to produce 4-nitropyrazole . This is followed by the introduction of a methoxy group through a substitution reaction. The final step involves the amination of the nitro group to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method involves the continuous nitration of pyrazole, followed by quenching, neutralization, extraction, and separation . The continuous-flow process offers advantages such as higher yield, purity, and productivity compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-3-nitrophenyl)acetic acid: Similar in structure but with an acetic acid group instead of a pyrazole ring.
4-Methoxy-3-nitroacetophenone: Contains a methoxy and nitro group on a phenyl ring, similar to the target compound.
Uniqueness
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole ring and a methoxy-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10N4O3 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-3-2-6(4-8(9)14(15)16)7-5-10(11)13-12-7/h2-5H,1H3,(H3,11,12,13) |
InChI-Schlüssel |
HQIRLWXGGJBYDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

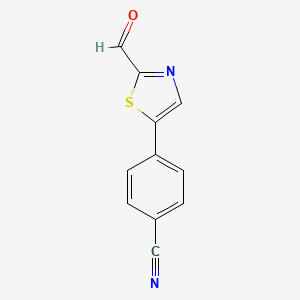
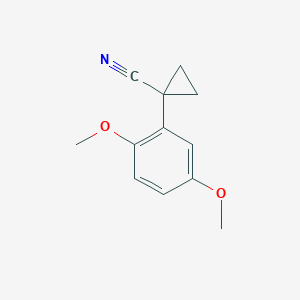


![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
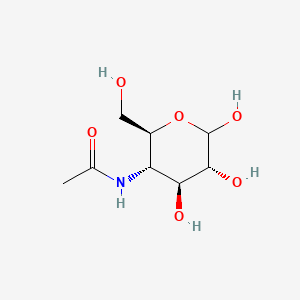
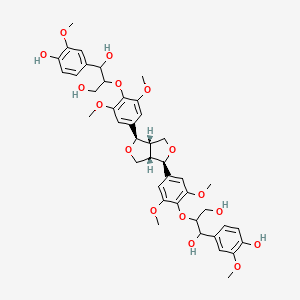
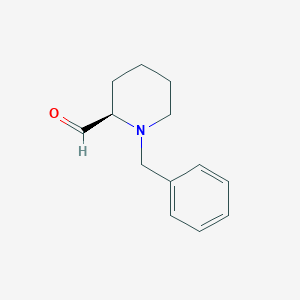

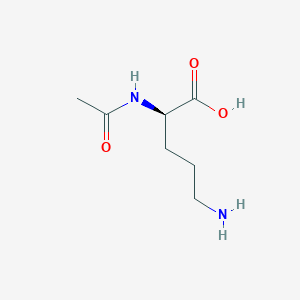
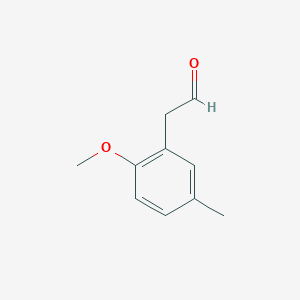
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)
